5-(Dimethylamino)pyridine-3-thiol
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Overview
Description
5-(Dimethylamino)pyridine-3-thiol is an organic compound with the molecular formula C7H10N2S. It is a derivative of pyridine, featuring a dimethylamino group at the 5-position and a thiol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)pyridine-3-thiol typically involves the introduction of the dimethylamino group and the thiol group onto the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with dimethylamine and a thiolating agent under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(Dimethylamino)pyridine-3-thiol has several applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pyridine-3-thiol involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiol group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-thiol: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
5-(Methylamino)pyridine-3-thiol: Contains a methylamino group instead of a dimethylamino group, leading to variations in its chemical behavior.
5-(Dimethylamino)pyridine: Lacks the thiol group, affecting its reactivity and applications.
Uniqueness
5-(Dimethylamino)pyridine-3-thiol is unique due to the presence of both the dimethylamino and thiol groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C7H10N2S |
---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
5-(dimethylamino)pyridine-3-thiol |
InChI |
InChI=1S/C7H10N2S/c1-9(2)6-3-7(10)5-8-4-6/h3-5,10H,1-2H3 |
InChI Key |
HJILDAZPWWQFPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CN=C1)S |
Origin of Product |
United States |
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